N-(4-Hydroxycyclohexyl)isobutyramide
Description
N-(4-Hydroxycyclohexyl)isobutyramide is an amide derivative synthesized from isobutyric acid and 4-hydroxycyclohexylamine. Its structure features a hydroxycyclohexyl group attached to the nitrogen of an isobutyramide moiety. The compound’s molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol (calculated).
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h7-9,12H,3-6H2,1-2H3,(H,11,13) |
InChI Key |
WYUDGBPGXYVNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences and Physicochemical Properties
- Hydroxycyclohexyl vs. Thiazole-Phenyl Moieties: The target compound’s hydroxycyclohexyl group confers conformational flexibility and moderate polarity, whereas the thiazole-dihydroxyphenyl substituent in ’s compound introduces aromaticity and hydrogen-bonding capacity. The latter’s higher molecular weight (278.33 g/mol) and sulfur content likely reduce solubility in non-polar solvents compared to the target compound .
Hydroxycyclohexyl vs. Methylbutyl Groups :
Aliphatic amides like N-(3-methylbutyl)propanamide () lack polar hydroxyl groups, making them more volatile. In Bactrocera tryonimales, such compounds act as pheromones, with volatility influenced by alkyl chain length . The target compound’s hydroxyl group may reduce volatility but enhance stability in aqueous environments.
Bioactivity and Toxicity
Thiazole Derivatives :
The thiazole-containing amide in exhibits multiple hazard warnings (e.g., H302: harmful if swallowed), suggesting that aromatic heterocycles in amides may elevate toxicity risks. The hydroxycyclohexyl group in the target compound lacks such hazards in the available data, though this requires experimental validation .- Aliphatic Amides: Compounds like N-(3-methylbutyl)propanamide () are volatile signaling molecules in insects.
Research Implications
Drug Design :
The hydroxycyclohexyl group’s balance of flexibility and polarity could make this compound a candidate for central nervous system (CNS) drug delivery, where moderate lipophilicity aids blood-brain barrier penetration. This contrasts with the thiazole derivative’s larger size and toxicity, which may restrict its utility .Pheromone Engineering : While aliphatic amides () dominate insect communication due to volatility, the target compound’s hydroxyl group offers a template for designing longer-lasting synthetic pheromones with controlled release profiles .
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